Eberconazole nitrate

Description

Properties

IUPAC Name |

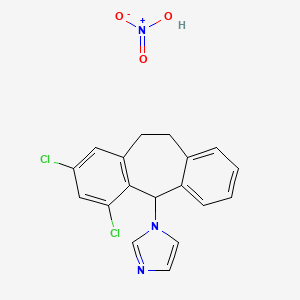

1-(4,6-dichloro-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)imidazole;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2.HNO3/c19-14-9-13-6-5-12-3-1-2-4-15(12)18(17(13)16(20)10-14)22-8-7-21-11-22;2-1(3)4/h1-4,7-11,18H,5-6H2;(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHMSVRBAXJSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(C3=CC=CC=C31)N4C=CN=C4)C(=CC(=C2)Cl)Cl.[N+](=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80926597 | |

| Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130104-32-4 | |

| Record name | Eberconazole nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130104-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eberconazole nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130104324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitric acid--1-(2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)-1H-imidazole (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80926597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-1-(2,4-Dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EBERCONAZOLE NITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LSL8E59V2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis pathway and chemical precursors of eberconazole nitrate

An In-depth Technical Guide on the Synthesis Pathway and Chemical Precursors of Eberconazole Nitrate

Introduction

Eberconazole nitrate is a topical broad-spectrum imidazole derivative antimycotic agent, effective in the treatment of dermatophytosis, candidiasis, and pityriasis.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[1][2][3] By disrupting the enzyme lanosterol 14-alpha-demethylase, eberconazole compromises the integrity of the fungal cell membrane, leading to cell death. This guide provides a detailed overview of the chemical precursors and synthetic pathways for eberconazole nitrate, intended for researchers, scientists, and professionals in drug development.

Chemical Precursors and Key Intermediates

The synthesis of eberconazole nitrate involves several key precursors and intermediates. The central intermediate is the tricyclic ketone, 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one. Various starting materials can be employed to synthesize this key ketone.

| Precursor / Intermediate | Role in Synthesis | Reference(s) |

| Starting Materials for Key Ketone Intermediate | ||

| 3,5-Dichlorobenzaldehyde | Starting material for Wittig reaction to form the dibenzo[a,d]cycloheptene core structure. | |

| 2-(Methoxycarbonyl)benzyl(triphenyl)phosphonium bromide | Wittig reagent that reacts with 3,5-dichlorobenzaldehyde. | |

| Methyl o-toluate | Alternative starting material, which undergoes bromination, Wittig reaction, hydrolysis, reduction, and cyclization. | |

| 3,5-Dichlorobenzyl bromide or alcohol | Alternative starting materials for the synthesis of the key ketone. | |

| Key Intermediates | ||

| 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one | The central ketone intermediate that is converted to eberconazole. | |

| 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol | The alcohol intermediate formed by the reduction of the ketone. | |

| 5-Chloro-2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene | The chlorinated intermediate formed from the alcohol, which is then reacted with imidazole. | |

| Imidazole | The heterocyclic moiety that is coupled to the dibenzo[a,d]cycloheptene core to form the eberconazole base. | |

| N,N'-Carbonyldiimidazole | An alternative reagent for converting the alcohol intermediate directly to the eberconazole base. | |

| Final Reagent | ||

| Nitric Acid (HNO₃) | Used in the final step to form the nitrate salt of the eberconazole free base. |

Synthesis Pathways

Several synthetic routes to eberconazole nitrate have been reported. The most common pathway involves the construction of the key tricyclic ketone intermediate, followed by reduction, chlorination, coupling with imidazole, and final salt formation. An improved process involves the direct reaction of the alcohol intermediate with N,N'-Carbonyldiimidazole.

Pathway 1: Classical Synthesis via Chlorination

This pathway begins with a Wittig condensation to form the core structure, which is then cyclized to the key ketone intermediate. Subsequent functional group transformations lead to eberconazole nitrate.

Caption: Classical synthesis pathway of eberconazole nitrate.

Pathway 2: Improved Synthesis via N,N'-Carbonyldiimidazole

This modified route offers a more direct conversion of the alcohol intermediate to the eberconazole free base, potentially improving efficiency and reducing steps.

Caption: Improved synthesis using N,N'-Carbonyldiimidazole.

Experimental Protocols

Detailed methodologies for the key synthetic steps are outlined below, based on available literature.

Preparation of 2-[2-(3,5-dichlorostyryl)]methyl benzoate (Wittig Reaction Intermediate)

-

Reagents: 3,5-dichlorobenzyltriphenylphosphine bromide (40.2g, 80mmol), o-formylbenzene methyl formate (13.3g, 81mmol), Tetrahydrofuran (THF, 150 mL).

-

Procedure: Compound 2 and THF are added to a reaction bottle. After a 2-hour reaction, a solution of o-formylbenzene methyl formate in 60 mL of THF is added. The mixture is stirred at 40°C for 4 hours. After cooling to room temperature, 200 mL of n-hexane and 70 mL of water are added and stirred for 30 minutes. The organic layer is separated, washed with water, and concentrated to dryness. The residue is treated with 150 mL of n-hexane and stirred for 1 hour. The insoluble matter is filtered off, and the filtrate is concentrated to yield the product.

Preparation of 2-[2-(3,5-dichlorophenylethyl)]benzoic acid (Hydrogenation and Hydrolysis)

-

Reagents: 2-[2-(3,5-dichlorostyryl)]methyl benzoate (15.4g, 50mmol), Methanol (300 mL), 5% Pd-C catalyst (1.3g), 5 mol·L⁻¹ Sodium Hydroxide (14 mL).

-

Procedure: The starting benzoate and methanol are placed in a reaction bottle. The Pd-C catalyst is added, and hydrogen gas is introduced with stirring. The reaction proceeds at room temperature and normal pressure for 8 hours. The Pd-C is filtered out, and the sodium hydroxide solution is added to the filtrate, followed by refluxing for 3 hours. Methanol is evaporated, and water is added to dissolve the solid. The pH is adjusted to 7 with hydrochloric acid to precipitate the product, which is then filtered.

Preparation of 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Key Ketone)

-

Reagents: 2-[2-(3,5-dichlorophenylethyl)]benzoic acid (17.7g, 60mmol), Methylene chloride (150 mL), Thionyl chloride (8.6mL, 0.12mol), DMF (0.25 mL), Aluminum trichloride (13.3g, 0.10mol).

-

Procedure: The benzoic acid derivative is dissolved in methylene chloride. Thionyl chloride and DMF are added, and the mixture is stirred at room temperature for 1 hour. Thionyl chloride and methylene chloride are steamed off. The residue is redissolved in 70 mL of methylene chloride and added dropwise to a solution of aluminum trichloride in 250 mL of methylene chloride. The mixture is stirred for 3 hours to complete the cyclization.

Preparation of Eberconazole Free Base (via N,N'-Carbonyldiimidazole)

-

Reagents: 2,4-dichloro-10,11-dihydro-5H-dibenzo[a,d]annulen-5-ol (5.0g, 0.0179 mol), N,N'-Carbonyldiimidazole (2.90g, 0.0237 mmol), Dimethyl sulfoxide (25 mL).

-

Procedure: The alcohol intermediate and N,N'-Carbonyldiimidazole are refluxed in dimethyl sulfoxide for 4 hours. The reaction progress is monitored by HPLC. After completion, the mixture is cooled to room temperature, followed by the addition of cool water, brine solution, and ethyl acetate to separate the layers. The organic layer is distilled off to afford the eberconazole free base as a residue.

Preparation of Eberconazole Nitrate (Final Salification)

-

Reagents: Eberconazole free base (residue from the previous step), Isopropyl alcohol and Isopropyl ether (IPA/IPE) solvent mixture, 70% Nitric acid.

-

Procedure: The crude eberconazole free base is dissolved in a solvent mixture of IPA/IPE. 70% Nitric acid is then added to precipitate the solid product. The resulting solid is filtered and washed with the IPA/IPE mixture to obtain eberconazole nitrate as a white solid.

Quantitative Data Summary

The following table summarizes the quantitative data reported in one of the synthetic procedures for key intermediates.

| Reaction Step | Starting Material | Moles (mmol) | Product | Yield (%) | Melting Point (°C) | Reference(s) |

| Wittig Reaction | 3,5-dichlorobenzyltriphenylphosphine bromide | 80 | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | 72 | 97-99 | |

| Hydrogenation & Hydrolysis | 2-[2-(3,5-dichlorostyryl)]methyl benzoate | 50 | 2-[2-(3,5-dichlorophenylethyl)]benzoic acid | 87 | 151-154 |

Conclusion

The synthesis of eberconazole nitrate is a multi-step process centered around the formation of a key dibenzo[a,d]cyclohepten-5-one intermediate. While the classical route involves a Wittig reaction, cyclization, reduction, chlorination, and imidazole coupling, improved methods provide more direct pathways, such as the use of N,N'-Carbonyldiimidazole to circumvent the chlorination step. The choice of synthetic route for industrial-scale production may depend on factors such as cost-effectiveness, yield, purity, and environmental impact, with newer methods aiming for shorter routes and the avoidance of hazardous reagents.

References

In Vitro Antifungal Spectrum of Eberconazole Nitrate Against Dermatophytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antifungal activity of eberconazole nitrate against a broad spectrum of dermatophytes. It includes quantitative data on its efficacy, detailed experimental protocols for susceptibility testing, and a visualization of its mechanism of action.

Core Antifungal Activity: Data Presentation

Eberconazole nitrate, a topical imidazole derivative, demonstrates potent in vitro activity against a wide range of dermatophytes, the fungi responsible for common cutaneous mycoses.[1][2] Its broad spectrum of activity has been established in various studies, showing efficacy against species of Trichophyton, Microsporum, and Epidermophyton.[1][3]

A significant comparative study evaluated the in vitro activity of eberconazole against 200 clinical isolates of dermatophytes and compared its efficacy to other commonly used topical antifungal agents: clotrimazole, ketoconazole, and miconazole.[3] The results of this study, which are summarized below, indicate that eberconazole generally exhibits lower Minimum Inhibitory Concentrations (MICs), suggesting a higher potency against the majority of the tested dermatophyte species.

Table 1: Comparative In Vitro Activity of Eberconazole and Other Antifungal Agents Against Dermatophytes

| Dermatophyte Species | Number of Strains (n) | Drug | MIC Range (μg/mL) | MIC50 (μg/mL) | MIC90 (μg/mL) | Geometric Mean MIC (μg/mL) |

| Epidermophyton floccosum | 8 | Eberconazole | 0.03 - 0.12 | 0.06 | 0.12 | 0.06 |

| Clotrimazole | 0.03 - 0.25 | 0.12 | 0.25 | 0.11 | ||

| Miconazole | 0.06 - 0.5 | 0.25 | 0.5 | 0.23 | ||

| Ketoconazole | 0.06 - 1 | 0.5 | 1 | 0.42 | ||

| Microsporum canis | 23 | Eberconazole | 0.03 - 0.5 | 0.12 | 0.25 | 0.11 |

| Clotrimazole | 0.03 - 1 | 0.25 | 0.5 | 0.22 | ||

| Miconazole | 0.06 - 2 | 0.5 | 1 | 0.45 | ||

| Ketoconazole | 0.12 - 4 | 1 | 2 | 0.89 | ||

| Microsporum gypseum | 13 | Eberconazole | 0.03 - 0.12 | 0.06 | 0.12 | 0.07 |

| Clotrimazole | 0.03 - 0.25 | 0.12 | 0.25 | 0.12 | ||

| Miconazole | 0.06 - 0.5 | 0.25 | 0.5 | 0.24 | ||

| Ketoconazole | 0.12 - 1 | 0.5 | 1 | 0.47 | ||

| Trichophyton mentagrophytes | 66 | Eberconazole | 0.03 - 1 | 0.12 | 0.5 | 0.14 |

| Clotrimazole | 0.03 - 2 | 0.25 | 1 | 0.24 | ||

| Miconazole | 0.06 - 4 | 0.5 | 2 | 0.48 | ||

| Ketoconazole | 0.12 - 8 | 1 | 4 | 0.98 | ||

| Trichophyton rubrum | 52 | Eberconazole | 0.03 - 0.5 | 0.12 | 0.25 | 0.12 |

| Clotrimazole | 0.03 - 1 | 0.25 | 0.5 | 0.21 | ||

| Miconazole | 0.06 - 2 | 0.5 | 1 | 0.42 | ||

| Ketoconazole | 0.12 - 4 | 1 | 2 | 0.85 | ||

| Trichophyton tonsurans | 15 | Eberconazole | 0.03 - 0.25 | 0.06 | 0.12 | 0.09 |

| Clotrimazole | 0.03 - 0.5 | 0.12 | 0.25 | 0.13 | ||

| Miconazole | 0.06 - 1 | 0.25 | 0.5 | 0.27 | ||

| Ketoconazole | 0.12 - 2 | 0.5 | 1 | 0.54 |

Data sourced from Fernandez-Torres et al., 2003.

Experimental Protocols

The in vitro antifungal susceptibility testing of dermatophytes is crucial for evaluating the efficacy of new and existing antifungal agents. The Clinical and Laboratory Standards Institute (CLSI) document M38 provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, including dermatophytes.

Microbroth Dilution Method (Based on CLSI M38-A2 Guideline)

The data presented in this guide was obtained using a standardized microdilution method, which is detailed below.

1. Isolate Preparation:

-

Dermatophyte isolates are subcultured on a suitable medium, such as potato dextrose agar, to ensure viability and purity.

-

The isolates are maintained in sterile distilled water until the antifungal testing is performed.

2. Inoculum Preparation:

-

Fungal colonies are covered with a sterile saline solution containing 0.05% Tween 80.

-

The surface is gently scraped with a sterile loop to dislodge the conidia.

-

The resulting suspension is transferred to a sterile tube and allowed to settle for 15-20 minutes to remove heavy particles.

-

The upper suspension is transferred to another sterile tube, and the turbidity is adjusted spectrophotometrically to achieve a final inoculum concentration of 1 x 10³ to 3 x 10³ CFU/mL.

3. Antifungal Agent Preparation:

-

Stock solutions of the antifungal agents are prepared according to the manufacturer's instructions, typically in dimethyl sulfoxide (DMSO).

-

Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium buffered with MOPS buffer.

4. Microdilution Plate Preparation:

-

96-well microtiter plates are used for the assay.

-

Each well contains the diluted antifungal agent and the prepared fungal inoculum.

-

A growth control well (containing inoculum but no antifungal agent) and a sterility control well (containing medium only) are included on each plate.

5. Incubation:

-

The microdilution plates are incubated at a temperature of 28-30°C for a specified period, typically 7 days for dermatophytes.

6. Endpoint Determination:

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that causes complete (100%) inhibition of visible growth compared to the growth control.

Mechanism of Action: Signaling Pathway

Eberconazole, like other azole antifungals, exerts its effect by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. This inhibition leads to a cascade of events that ultimately result in either fungistatic or fungicidal activity, depending on the concentration of the drug.

The primary target of eberconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. By inhibiting this enzyme, eberconazole blocks the conversion of lanosterol to ergosterol. This disruption in the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and an increase in cell membrane permeability, causing leakage of essential intracellular components and ultimately leading to fungal cell death.

In addition to its primary antifungal activity, eberconazole has also been shown to possess anti-inflammatory properties, which can be beneficial in the treatment of inflamed dermatophytic infections.

Caption: Mechanism of action of eberconazole nitrate in a fungal cell.

Experimental Workflow

The following diagram illustrates the typical workflow for in vitro antifungal susceptibility testing of dermatophytes.

Caption: Workflow for in vitro antifungal susceptibility testing.

References

- 1. Eberconazole - Pharmacological and clinical review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. researchgate.net [researchgate.net]

- 3. In Vitro Activities of the New Antifungal Drug Eberconazole and Three Other Topical Agents against 200 Strains of Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Pharmacological Profile of Eberconazole Nitrate: A Technical Guide

Abstract

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent demonstrating potent activity against a wide range of pathogenic fungi, including dermatophytes and yeasts.[1][2] Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, leading to disruption of membrane integrity and fungal cell death.[3][4][5] Preclinical studies have consistently highlighted its efficacy in both in vitro and in vivo models, often showing superiority or equivalence to other commonly used topical antifungal agents. Furthermore, eberconazole exhibits anti-inflammatory and antibacterial properties, which may contribute to its clinical effectiveness in treating inflamed and secondarily infected fungal dermatoses. With minimal systemic absorption upon topical application, eberconazole nitrate presents a favorable safety profile, characterized by a low incidence of local adverse effects and no significant systemic toxicity observed in preclinical models. This guide provides a comprehensive overview of the preclinical pharmacology of eberconazole nitrate, detailing its mechanism of action, antimicrobial spectrum, efficacy in animal models, pharmacokinetic properties, and toxicological profile.

Mechanism of Action

Eberconazole nitrate's primary antifungal activity stems from its interference with the fungal cytochrome P450-dependent enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential sterol for maintaining the structural and functional integrity of the fungal cell membrane. By inhibiting this enzyme, eberconazole disrupts ergosterol synthesis, leading to an accumulation of toxic methylated sterol precursors and a depletion of ergosterol. This alteration in the lipid composition of the cell membrane increases its permeability, causing leakage of vital intracellular components and ultimately resulting in fungal cell death. The action of eberconazole can be either fungistatic or fungicidal, depending on the concentration.

In addition to its primary antifungal effect, eberconazole has demonstrated anti-inflammatory properties, which are beneficial in the management of inflamed fungal skin infections. It has also been shown to be effective against certain Gram-positive bacteria, which can be clinically relevant in cases of secondary bacterial infections.

In Vitro Antimicrobial Spectrum

Eberconazole has demonstrated a broad spectrum of antifungal activity in vitro against a variety of clinically relevant fungi.

Antifungal Susceptibility Testing

In vitro activity is typically determined using microdilution methods to establish the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Dermatophytes A standardized microdilution method is employed to determine the MIC of eberconazole against dermatophyte strains. The inoculum is prepared to a concentration of 104 CFU/mL. The microplates are incubated at 28°C for 7 days. The MIC is defined as the lowest concentration of the drug that causes 100% inhibition of visible growth.

Quantitative Data

The following table summarizes the in vitro activity of eberconazole nitrate against various fungal isolates, with comparisons to other topical antifungal agents.

| Fungal Species | Eberconazole MIC Range (µg/mL) | Clotrimazole MIC Range (µg/mL) | Ketoconazole MIC Range (µg/mL) | Miconazole MIC Range (µg/mL) | Reference |

| Dermatophytes (200 strains) | 0.03 - 2 | 0.01 - ≥16 | 0.01 - ≥16 | 0.01 - ≥16 | |

| Trichophyton rubrum | 0.03 - 0.25 | 0.06 - 1 | 0.12 - 2 | 0.12 - 2 | |

| Trichophyton mentagrophytes | 0.03 - 0.5 | 0.06 - 1 | 0.12 - 2 | 0.12 - 2 | |

| Epidermophyton floccosum | 0.03 - 0.12 | 0.06 - 0.5 | 0.12 - 1 | 0.12 - 1 | |

| Candida albicans | Effective | Effective | Effective | - | |

| Candida krusei (triazole-resistant) | Effective | Less Effective | Less Effective | - | |

| Candida glabrata (triazole-resistant) | Effective | Less Effective | Less Effective | - | |

| Malassezia furfur | Effective | - | - | - |

Note: Eberconazole generally exhibits lower geometric mean MICs against dermatophytes compared to clotrimazole, ketoconazole, and miconazole, suggesting a higher intrinsic activity.

In Vivo Efficacy

Preclinical in vivo studies have corroborated the potent antifungal activity of eberconazole nitrate observed in vitro.

Animal Models of Cutaneous Fungal Infections

Experimental Protocol: Guinea Pig Model of Dermatophytosis A standardized model of cutaneous candidiasis or dermatophytosis in guinea pigs is commonly used. The dorsal skin of the animals is abraded and inoculated with a suspension of the fungal pathogen. Treatment with topical formulations of eberconazole (e.g., 1% cream) is initiated post-infection, typically applied once or twice daily for a specified duration. The efficacy is evaluated based on clinical scoring of lesions (e.g., erythema, scaling) and mycological cure rates (negative cultures from skin scrapings).

Comparative Efficacy

Preclinical studies have demonstrated that eberconazole exhibits efficacy that is similar to or better than other topical antifungal agents.

| Animal Model | Eberconazole Efficacy | Comparator Efficacy | Reference |

| Guinea Pig Dermatophytosis | Similar to clotrimazole and ketoconazole | - | |

| Guinea Pig Dermatophytosis | Better than bifonazole | - | |

| Guinea Pig Cutaneous Candidiasis | 90% clinical recovery | Clotrimazole: 30% clinical recovery |

Pharmacokinetics

The pharmacokinetic profile of eberconazole nitrate is characterized by its limited systemic absorption following topical administration, which is a desirable feature for a topically applied drug, minimizing the risk of systemic side effects.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: After topical application of a 2% eberconazole cream to healthy volunteers, plasma and urine concentrations were below the lower limits of detection (<1.1 ng/mL for plasma and <1.0 ng/mL for urine). This indicates negligible systemic absorption through intact skin.

-

Distribution, Metabolism, and Excretion: Detailed data on the metabolism and excretion of topically applied eberconazole are not extensively available. Animal pharmacokinetic studies indicate that any absorbed drug is primarily eliminated through the fecal route.

Toxicology and Safety Pharmacology

Preclinical toxicology studies have established a favorable safety profile for eberconazole nitrate.

Acute and Local Toxicity

| Study Type | Animal Model | Results | Reference |

| Acute Oral Toxicity (LD50) | Male Mice | 1424.6 mg/kg | |

| Female Mice | >517.2 and <909.1 mg/kg | ||

| Local Tolerance | Rats | Slightly less irritant than bifonazole | |

| Rabbits (Vaginal Mucosa) | Non-irritant | ||

| Cytotoxicity | BALB/3T3 cell line | Similar profile to miconazole, econazole, and clotrimazole | |

| No Observed Effect Level (NOEL) | - | 2 ml/kg body weight |

Safety Pharmacology

-

Delayed Hypersensitivity: Preclinical studies showed no evidence of delayed hypersensitivity reactions.

-

Photosensitivity and Phototoxicity: No photosensitivity or phototoxic effects were observed in preclinical evaluations.

-

Mutagenicity: Eberconazole was not found to be mutagenic.

Conclusion

The preclinical pharmacological profile of eberconazole nitrate demonstrates its suitability as a potent and safe topical antifungal agent. Its primary mechanism of action, the inhibition of ergosterol synthesis, underpins its broad-spectrum activity against dermatophytes and yeasts, including some triazole-resistant strains. In vivo studies have consistently shown its efficacy to be comparable or superior to other established antifungal agents. A key advantage of eberconazole is its favorable pharmacokinetic profile, characterized by minimal systemic absorption, which translates to a high safety margin. Preclinical toxicological assessments have not revealed any significant safety concerns. The combined attributes of high antifungal potency, anti-inflammatory and antibacterial activity, and excellent safety profile make eberconazole nitrate a valuable therapeutic option for the topical treatment of cutaneous mycoses.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Eberconazole Nitrate? [synapse.patsnap.com]

- 4. What is Eberconazole Nitrate used for? [synapse.patsnap.com]

- 5. Eberconazole - Pharmacological and clinical review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

Eberconazole Nitrate: A Technical Whitepaper on its Anti-inflammatory and Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent recognized for its efficacy in treating cutaneous mycoses. Beyond its primary fungistatic and fungicidal actions, eberconazole nitrate exhibits clinically relevant anti-inflammatory and antibacterial properties. This technical guide provides an in-depth analysis of these dual functionalities, presenting available quantitative data, detailed experimental methodologies, and an exploration of the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and dermatological research.

Core Mechanisms of Action

Eberconazole nitrate's primary mode of action as an antifungal is the inhibition of ergosterol synthesis, a critical component of the fungal cell membrane.[1][2] By targeting the enzyme lanosterol 14α-demethylase, it disrupts the integrity of the cell membrane, leading to increased permeability and ultimately, fungal cell death.[1][2] This mechanism is characteristic of the azole class of antifungals. However, a key differentiator for eberconazole nitrate is its additional therapeutic effects, which are particularly beneficial in the context of inflamed fungal infections.[1]

Anti-inflammatory Properties

Eberconazole nitrate has demonstrated potent anti-inflammatory effects, which are primarily attributed to its inhibitory action on the arachidonic acid cascade. Specifically, it inhibits 5-lipoxygenase (5-LOX) and, to a lesser degree, cyclooxygenase-2 (COX-2). This dual inhibition reduces the production of pro-inflammatory mediators such as leukotrienes and prostaglandins, which are key drivers of the erythema, edema, and pruritus associated with inflammatory skin conditions.

Antibacterial Properties

In addition to its antifungal and anti-inflammatory activities, eberconazole nitrate has been shown to be effective against a range of Gram-positive bacteria. This antibacterial action provides an added advantage in the treatment of cutaneous fungal infections, which are often accompanied by secondary bacterial infections.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of eberconazole nitrate.

Table 1: In Vitro Antifungal Activity of Eberconazole Nitrate

| Fungal Species | MIC Range (µg/mL) | Geometric Mean MIC (µg/mL) | MIC90 (µg/mL) | Reference |

| Trichophyton rubrum | 0.03 - 2 | 0.12 | 0.5 | |

| Trichophyton mentagrophytes | 0.03 - 2 | 0.14 | 0.5 | |

| Microsporum canis | 0.03 - 2 | 0.11 | 0.5 | |

| Epidermophyton floccosum | 0.03 - 2 | 0.06 | 0.25 | |

| Candida albicans | 0.03 - 4 | 0.12 | 1 | |

| Candida krusei | 0.03 - 2 | 0.25 | 1 | |

| Candida glabrata | 0.03 - 2 | 0.25 | 1 | |

| Cryptococcus neoformans | 0.03 - 2 | 0.162 | 1 |

MIC: Minimum Inhibitory Concentration; MIC90: Minimum Inhibitory Concentration for 90% of isolates.

Table 2: In Vivo Anti-inflammatory Activity of Eberconazole Nitrate

| Assay | Effective Dose (SD50) | Comparator: Acetyl Salicylic Acid (SD50) | Comparator: Ketoprofen (SD50) | Reference |

| Not specified in source | 65.5 mg/mL | 70.1 mg/mL | 41.7 mg/mL |

SD50: A measure of the effective dose in a graded response assay.

Table 3: Antibacterial Activity of Eberconazole Nitrate

| Bacterial Group | Activity | Specific MIC Data | Reference |

| Gram-positive bacteria | Effective | Not available in public literature |

Further research is required to determine specific Minimum Inhibitory Concentrations (MICs) of eberconazole nitrate against various Gram-positive bacterial strains.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to evaluate the antifungal and anti-inflammatory properties of eberconazole nitrate.

Determination of Minimum Inhibitory Concentration (MIC) - Antifungal

The in vitro antifungal susceptibility of eberconazole nitrate is determined using a broth microdilution method, following standardized protocols.

Protocol: Broth Microdilution for Dermatophytes

-

Isolate Preparation: Fungal isolates are cultured on appropriate agar plates to obtain sufficient growth.

-

Inoculum Preparation: A suspension of fungal conidia or hyphal fragments is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^6 CFU/mL. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum density of 0.4-5 x 10^4 CFU/mL in the microdilution wells.

-

Drug Dilution: Eberconazole nitrate is serially diluted in RPMI 1640 medium in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The microtiter plates are incubated at 28-30°C for a duration appropriate for the fungal species being tested (typically 4-7 days for dermatophytes).

-

MIC Determination: The MIC is defined as the lowest concentration of eberconazole nitrate that causes complete (100%) inhibition of visible fungal growth.

In Vivo Anti-inflammatory Assessment

While specific protocols for eberconazole are not detailed in the available literature, a standard animal model for assessing topical anti-inflammatory activity is the carrageenan-induced paw edema model.

General Protocol: Carrageenan-Induced Paw Edema in Rodents

-

Animal Model: Wistar rats or Swiss albino mice are typically used.

-

Induction of Inflammation: A sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 0.1 mL of a 1% solution), is administered into the hind paw of the animals.

-

Drug Application: A topical formulation of eberconazole nitrate (e.g., 1% cream) is applied to the inflamed paw at specified time points before and/or after the carrageenan injection. A control group receives the vehicle cream without the active ingredient.

-

Measurement of Edema: The volume of the paw is measured at various time intervals after the induction of inflammation using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema in the drug-treated group is calculated relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway for the anti-inflammatory action of eberconazole nitrate and a typical experimental workflow for its evaluation.

Proposed Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of eberconazole nitrate are mediated through the inhibition of key enzymes in the arachidonic acid cascade. While the precise upstream and downstream signaling events for eberconazole are not fully elucidated, a plausible pathway, drawing parallels from other azole antifungals with anti-inflammatory properties, involves the modulation of the p38 MAPK pathway.

Experimental Workflow for Evaluation

The following diagram outlines a typical workflow for the comprehensive evaluation of the anti-inflammatory and antibacterial properties of a compound like eberconazole nitrate.

Conclusion

Eberconazole nitrate is a multifaceted topical therapeutic agent with a well-established antifungal mechanism complemented by significant anti-inflammatory and antibacterial activities. Its ability to inhibit key inflammatory mediators and combat common secondary bacterial pathogens makes it a valuable treatment option for inflamed cutaneous mycoses. While the existing data provides a strong foundation for its dual action, further research is warranted to fully elucidate the specific molecular pathways of its anti-inflammatory effects and to quantify its antibacterial efficacy against a broader range of clinically relevant bacteria. Such studies will further solidify the understanding of its therapeutic benefits and may open new avenues for its clinical application.

References

solubility and stability characteristics of eberconazole nitrate in various solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of eberconazole nitrate, a broad-spectrum imidazole derivative antifungal agent. The information presented herein is intended to support research, formulation development, and analytical method development for this active pharmaceutical ingredient (API).

Physicochemical Properties

Eberconazole nitrate is the nitrate salt of eberconazole. The salt form generally offers improved water solubility and stability compared to the free base.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.

Solubility Profile

Eberconazole nitrate exhibits a range of solubilities in various solvents, a critical consideration for the development of diverse dosage forms. While it is practically insoluble in water, it demonstrates good solubility in several organic solvents.

Qualitative Solubility

Eberconazole nitrate has been reported to be soluble in methanol, ethanol, acetonitrile, and dimethyl sulfoxide (DMSO).[2][3] It is also described as being soluble in 0.1 N hydrochloric acid and phosphate buffer at pH 6.8, and slightly soluble in water.[3][4]

Quantitative Solubility Data

The following tables summarize the available quantitative solubility data for eberconazole nitrate in various solvents, oils, and surfactants.

Table 1: Solubility in Organic Solvents and Formulations

| Solvent/Formulation | Concentration | Temperature (°C) | Notes | Reference |

| Dimethyl sulfoxide (DMSO) | ~250 mg/mL | Not Specified | Ultrasonic assistance may be needed. | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL | Not Specified | Saturation unknown; clear solution. | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL | Not Specified | Saturation unknown; clear solution. | |

| 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL | Not Specified | Saturation unknown; clear solution. |

Table 2: Solubility in Oils

| Oil | Solubility (mg/mL) | Temperature (°C) | Reference |

| Almond Oil | 25.67 | 40±0.5 | |

| Isopropyl Myristate | 21.06 | 40±0.5 | |

| Oleic Acid | 10.5 | 40±0.5 | |

| Castor Oil | 9.61 | 40±0.5 | |

| Liquid Paraffin | 8.94 | 40±0.5 | |

| Capmul MCM | Highest among tested oils | 30 |

Table 3: Solubility in Surfactants and Co-surfactants

| Surfactant/Co-surfactant | Solubility (mg/mL) | Temperature (°C) | Reference |

| Propylene Glycol | 36.05 | 40±0.5 | |

| Tween 80 | 35.64 | 40±0.5 | |

| Span 80 | 29.16 | 40±0.5 | |

| Tween 20 | 27.15 | 40±0.5 | |

| Span 20 | 4.56 | 40±0.5 |

Stability Profile

Eberconazole nitrate is susceptible to degradation under various stress conditions, including hydrolysis, oxidation, heat, and light. Understanding these degradation pathways is crucial for developing stable pharmaceutical formulations and establishing appropriate storage conditions.

Forced Degradation Studies

Forced degradation studies have demonstrated that eberconazole nitrate degrades under acidic, basic, oxidative, thermal, and photolytic conditions. The degradation has been observed to follow pseudo-first-order kinetics.

Table 4: Summary of Forced Degradation Conditions and Observations

| Stress Condition | Reagent/Parameters | Duration | Observations | Reference |

| Acid Hydrolysis | 0.1 N HCl | 3 hours | Significant degradation | |

| Base Hydrolysis | 0.1 N NaOH | 30 minutes | Significant degradation | |

| Oxidation | 3% H₂O₂ | 3 hours | Significant degradation | |

| Thermal | 80°C (Dry Heat) | 5 hours | Significant degradation, formation of a hydroxy derivative. | |

| Photolytic (UV) | 200 watt h/m² | Not Specified | Significant degradation | |

| Photolytic (Sunlight) | 1.2 Million Lux hours | Not Specified | Significant degradation, formation of an unknown degradant. |

Degradation Kinetics

A study on the degradation kinetics of eberconazole nitrate revealed the following half-life (t₁/₂) and time to 90% potency (t₉₀) under various stress conditions.

Table 5: Degradation Kinetic Parameters

| Stress Condition | Rate Constant (k) | t₁/₂ (days) | t₉₀ (days) | Reference |

| Oxidative (10% H₂O₂) | Not Specified | 10.86 | 1.65 | |

| Alkaline Hydrolysis (2 N NaOH) | Not Specified | 198.99 | 30.24 |

Note: Specific rate constants were not provided in the cited abstract.

Experimental Protocols

This section details the methodologies for key experiments related to the solubility and stability of eberconazole nitrate.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Add an excess amount of eberconazole nitrate to a known volume of the selected solvent in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After equilibration, cease agitation and allow the undissolved particles to settle.

-

Carefully withdraw a sample from the supernatant, ensuring no solid particles are transferred. Filtration through a 0.45 µm filter is recommended.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of eberconazole nitrate in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

References

Eberconazole Nitrate: A Deep Dive into the Inhibition of Fungal Ergosterol Synthesis

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent recognized for its efficacy in treating cutaneous mycoses. Its primary mode of action is the disruption of the fungal cell membrane through the targeted inhibition of ergosterol biosynthesis. This technical guide provides a detailed examination of the molecular mechanisms underlying eberconazole's activity, focusing on its interaction with the key enzyme, lanosterol 14α-demethylase. This document synthesizes in vitro efficacy data, outlines detailed experimental protocols for assessing antifungal activity and mechanism of action, and presents visual representations of the relevant biochemical pathways and experimental workflows.

Introduction

Fungal infections, particularly those affecting the skin, represent a significant global health concern. The azole class of antifungal drugs has been a cornerstone of antimycotic therapy for decades. Eberconazole, a dichlorinated imidazole derivative, is a prominent member of this class, demonstrating potent activity against a wide range of dermatophytes, yeasts, and other pathogenic fungi.[1][2] Understanding the precise molecular interactions and downstream cellular consequences of eberconazole's action is paramount for optimizing its clinical use and for the development of novel antifungal agents. This guide delves into the core mechanism of eberconazole: the inhibition of ergosterol synthesis, an essential pathway for maintaining fungal cell membrane integrity and function.[3][4][5]

The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target

Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. It plays a crucial role in regulating membrane fluidity, permeability, and the function of membrane-bound proteins. The biosynthesis of ergosterol is a complex, multi-step process, making it an attractive target for antifungal therapy due to the differences between the fungal and mammalian sterol pathways.

The pathway can be broadly divided into three stages:

-

Early Pathway: Synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA.

-

Mid Pathway: Cyclization of squalene (formed from FPP) to produce lanosterol.

-

Late Pathway: Conversion of lanosterol to ergosterol through a series of demethylation, desaturation, and reduction reactions.

Eberconazole, like other azole antifungals, exerts its effect during the late pathway of ergosterol biosynthesis.

Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase

The primary molecular target of eberconazole is the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (also known as CYP51). This enzyme is critical for the C14-demethylation of lanosterol, a pivotal step in the formation of ergosterol.

Eberconazole binds to the heme iron atom in the active site of lanosterol 14α-demethylase, effectively blocking the binding of its natural substrate, lanosterol. This inhibition leads to two significant downstream consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane. This disruption impairs the function of membrane-bound enzymes and transport systems, ultimately hindering fungal growth and replication.

-

Accumulation of Toxic Sterol Intermediates: The blockage of lanosterol demethylation results in the accumulation of 14α-methylated sterols, such as lanosterol. These precursor sterols are incorporated into the fungal membrane, where they disrupt the normal packing of phospholipids, leading to increased membrane permeability and leakage of essential intracellular components, which contributes to cell death.

At higher concentrations, eberconazole can exhibit fungicidal activity, causing leakage of small molecules like potassium ions and amino acids, leading to cell lysis.

In Vitro Antifungal Activity of Eberconazole

Eberconazole has demonstrated potent in vitro activity against a broad spectrum of clinically relevant fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of eberconazole against various dermatophytes and yeasts, in comparison to other commonly used antifungal agents.

Table 1: In Vitro Activity of Eberconazole and Other Antifungals Against Dermatophytes

| Fungal Species | Antifungal Agent | No. of Strains | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Trichophyton rubrum | Eberconazole | 83 | 0.03 - 0.5 | 0.125 | 0.25 | 0.12 |

| Clotrimazole | 83 | 0.03 - 2 | 0.25 | 0.5 | 0.24 | |

| Miconazole | 83 | 0.03 - 2 | 0.25 | 1 | 0.35 | |

| Ketoconazole | 83 | 0.03 - 4 | 0.5 | 2 | 0.65 | |

| Trichophyton mentagrophytes | Eberconazole | 47 | 0.03 - 0.5 | 0.125 | 0.5 | 0.14 |

| Clotrimazole | 47 | 0.03 - 4 | 0.25 | 2 | 0.32 | |

| Miconazole | 47 | 0.03 - 4 | 0.5 | 2 | 0.58 | |

| Ketoconazole | 47 | 0.06 - 8 | 1 | 4 | 1.12 | |

| Microsporum canis | Eberconazole | 22 | 0.03 - 0.25 | 0.125 | 0.25 | 0.11 |

| Clotrimazole | 22 | 0.01 - 1 | 0.125 | 0.5 | 0.15 | |

| Miconazole | 22 | 0.03 - 1 | 0.25 | 0.5 | 0.23 | |

| Ketoconazole | 22 | 0.06 - 2 | 0.25 | 1 | 0.34 | |

| Epidermophyton floccosum | Eberconazole | 11 | 0.03 - 0.125 | 0.06 | 0.125 | 0.06 |

| Clotrimazole | 11 | 0.01 - 0.25 | 0.06 | 0.125 | 0.06 | |

| Miconazole | 11 | 0.03 - 0.25 | 0.125 | 0.25 | 0.12 | |

| Ketoconazole | 11 | 0.03 - 0.5 | 0.125 | 0.25 | 0.13 | |

| Data compiled from Fernandez-Torres B, et al. (2003). |

Table 2: In Vitro Activity of Eberconazole and Other Antifungals Against Yeasts

| Fungal Species | Antifungal Agent | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Geometric Mean MIC (µg/mL) |

| Candida albicans | Eberconazole | 35 | 0.03 - 1 | 0.03 | 0.5 | 0.05 |

| Clotrimazole | 35 | 0.03 - 2 | 0.08 | 0.03 | 0.08 | |

| Ketoconazole | 35 | 0.03 - 1 | 0.03 | 0.03 | 0.04 | |

| Candida glabrata | Eberconazole | 17 | 0.03 - 2 | 0.06 | 0.05 | 0.1 |

| Clotrimazole | 17 | 0.5 - 4.0 | 0.5 | 2.0 | 0.4 | |

| Ketoconazole | 17 | 0.03 - 4 | 1.0 | 2.0 | 0.4 | |

| Candida krusei | Eberconazole | 13 | 0.03 - 0.25 | 0.03 | 0.125 | 0.04 |

| Clotrimazole | 13 | 0.03 - 0.5 | 0.03 | 0.5 | 0.08 | |

| Ketoconazole | 13 | 0.03 - 2 | 0.5 | 1.0 | 0.42 | |

| Cryptococcus neoformans | Eberconazole | 34 | 0.03 - 1 | 0.125 | 0.5 | 0.162 |

| Clotrimazole | 34 | 0.03 - 0.25 | 0.03 | 0.125 | 0.042 | |

| Ketoconazole | 34 | 0.03 - 0.125 | 0.03 | 0.06 | 0.035 | |

| Data compiled from a study on the in vitro susceptibilities of clinical yeast isolates. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antifungal activity and mechanism of action of eberconazole.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Methodology:

-

Fungal Isolate Preparation: Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar). A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Drug Dilution: A stock solution of eberconazole nitrate is prepared in a suitable solvent (e.g., DMSO). Serial twofold dilutions of the drug are then made in a liquid growth medium (e.g., RPMI-1640 with L-glutamine and buffered with MOPS) in 96-well microtiter plates.

-

Inoculation: The standardized fungal inoculum is further diluted in the growth medium and added to each well of the microtiter plate, resulting in a final cell concentration within the recommended range (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

-

Incubation: The plates are incubated at a controlled temperature (e.g., 35°C for yeasts, 28°C for dermatophytes) for a specified period (e.g., 24-48 hours for yeasts, up to 7 days for dermatophytes).

-

Endpoint Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (e.g., 100% inhibition for dermatophytes) compared to the drug-free control well.

Quantification of Ergosterol Synthesis Inhibition by HPLC

This assay directly measures the effect of an antifungal agent on the total ergosterol content in fungal cells.

Methodology:

-

Fungal Culture: Fungal cells are grown in a liquid medium in the presence and absence of various concentrations of eberconazole (typically below the MIC) for a specified period.

-

Cell Harvesting and Saponification: Fungal cells are harvested by centrifugation, washed, and the cell pellet is saponified by heating (e.g., at 80°C for 1 hour) in a solution of alcoholic potassium hydroxide (e.g., 25% KOH in 95% ethanol). This process breaks down the cell walls and releases the lipids.

-

Sterol Extraction: The non-saponifiable lipids, including ergosterol, are extracted from the saponified mixture using an organic solvent such as n-hexane or pentane. The mixture is vortexed and centrifuged to separate the phases, and the organic phase containing the sterols is collected.

-

HPLC Analysis: The extracted sterol sample is dried, redissolved in a suitable solvent (e.g., methanol), and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase column.

-

Mobile Phase: Isocratic elution with 100% methanol or a mixture of acetonitrile and methanol.

-

Flow Rate: Typically 1.0 - 1.5 mL/min.

-

Detection: UV spectrophotometer at approximately 282 nm, the characteristic absorbance maximum for ergosterol.

-

-

Quantification: The amount of ergosterol in the sample is quantified by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of pure ergosterol.

In Vitro Lanosterol 14α-Demethylase Inhibition Assay

This enzymatic assay directly measures the inhibitory effect of eberconazole on its target enzyme.

Methodology:

-

Preparation of Fungal Microsomes:

-

Fungal cells are cultured to mid-log phase, harvested, and washed.

-

The cell walls are disrupted by enzymatic digestion (e.g., with lyticase) or mechanical means (e.g., glass bead homogenization) in a buffered solution.

-

The cell lysate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the endoplasmic reticulum and the membrane-bound lanosterol 14α-demethylase.

-

-

Enzyme Assay:

-

The reaction mixture contains fungal microsomes, a source of reducing equivalents (NADPH-cytochrome P450 reductase), an NADPH-generating system (e.g., isocitrate dehydrogenase and isocitrate), and a buffer (e.g., potassium phosphate buffer).

-

Various concentrations of eberconazole (dissolved in a suitable solvent like DMSO) are pre-incubated with the reaction mixture.

-

The reaction is initiated by the addition of the substrate, radiolabeled (e.g., [³H]) lanosterol.

-

The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific time.

-

-

Analysis of Products:

-

The reaction is stopped, and the sterols are extracted with an organic solvent.

-

The extracted sterols are separated by thin-layer chromatography (TLC) or HPLC.

-

The amount of radiolabeled lanosterol that has been converted to demethylated products is quantified using a radioactivity detector.

-

-

Calculation of Inhibition: The percentage of inhibition of lanosterol 14α-demethylase activity is calculated by comparing the amount of product formed in the presence of eberconazole to that in the control (without the inhibitor). The IC₅₀ value (the concentration of eberconazole that causes 50% inhibition) can then be determined.

Conclusion

Eberconazole nitrate's potent antifungal activity is unequivocally linked to its targeted inhibition of lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway. This targeted action leads to the depletion of ergosterol and the accumulation of toxic methylated sterols, culminating in the disruption of the fungal cell membrane and subsequent cell death. The in vitro data clearly demonstrate its broad-spectrum efficacy against a wide array of clinically important dermatophytes and yeasts. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of eberconazole and the development of novel antifungal agents targeting this well-validated pathway. The combination of potent and specific antifungal activity makes eberconazole a valuable therapeutic option in the management of superficial fungal infections.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Crystal Structures of Full-Length Lanosterol 14α-Demethylases of Prominent Fungal Pathogens Candida albicans and Candida glabrata Provide Tools for Antifungal Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the mechanism of lanosterol 14 alpha-demethylation. A requirement for two distinct types of mixed-function-oxidase systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Processive kinetics in the three-step lanosterol 14α-demethylation reaction catalyzed by human cytochrome P450 51A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning, expression, purification and spectrophotometric analysis of lanosterol 14-alpha demethylase from Leishmania braziliensis (LbCYP51) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Toxicological Profile of Eberconazole Nitrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction

Eberconazole nitrate is a potent antifungal agent effective against a wide range of dermatophytes, yeasts, and other fungi.[1] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane.[2] This guide focuses on the preclinical safety assessment of eberconazole nitrate, a critical component in its development as a therapeutic agent.

Acute Toxicity

Acute toxicity studies are designed to evaluate the adverse effects of a substance after a single high-dose administration. For eberconazole nitrate, oral LD50 values have been determined in mice.

Data Presentation: Acute Oral Toxicity

| Species | Sex | LD50 (mg/kg) | 95% Confidence Limits (mg/kg) |

| Mouse | Male | 1447.8 | 1127.3 - 1800.3 |

| Mouse | Female | 689.8 | 517.2 - 909.1 |

Source:[2]

Experimental Protocols: Acute Oral Toxicity (General Guideline)

A standardized protocol for an acute oral toxicity study, as per OECD Guideline 423, is detailed below.

Objective: To determine the acute oral toxicity (LD50) of a test substance.

Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) or mice are used. For the available eberconazole data, mice were the test species.[2]

Housing and Feeding: Animals are housed in standard laboratory conditions with controlled temperature, humidity, and light-dark cycles. They are provided with standard laboratory diet and water ad libitum, except for a brief fasting period before dosing.

Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept constant by varying the concentration of the test substance in the vehicle.

Dosage: A stepwise procedure is used with a limited number of animals per step. The starting dose is selected based on available information about the substance. Subsequent dose levels are adjusted up or down depending on the presence or absence of mortality.

Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are more frequent on the day of dosing.

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Workflow for a Typical Acute Oral Toxicity Study (OECD 423):

References

Methodological & Application

Development of a Validated Stability-Indicating HPLC Method for Eberconazole Nitrate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of eberconazole nitrate in pharmaceutical formulations. This method is crucial for assessing the purity and stability of the drug substance and its products during development, manufacturing, and storage.

Introduction

Eberconazole nitrate is a broad-spectrum imidazole derivative used as a topical antifungal agent. A stability-indicating analytical method is essential to separate the active pharmaceutical ingredient (API) from its potential degradation products, which may form under various stress conditions. This ensures that the measured response is solely from the intact drug, providing an accurate assessment of its stability. The method described herein has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A robust isocratic reverse-phase HPLC method has been established for the determination of eberconazole nitrate. The following table summarizes the optimized chromatographic conditions based on a review of validated methods.[1][2][3]

| Parameter | Recommended Conditions |

| HPLC System | HPLC system with UV or PDA detector |

| Column | Lichrospher C18 (250 mm × 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol and 10 mM Potassium Dihydrogen Orthophosphate buffer (pH 2.8 with orthophosphoric acid) containing 10 mM Tetra Butyl Ammonium Hydroxide (25:75, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

| Injection Volume | 20 µL |

| Column Temperature | Ambient |

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation: Prepare a 10 mM solution of potassium dihydrogen orthophosphate and a 10 mM solution of tetra-butyl ammonium hydroxide in HPLC grade water. Adjust the pH of the buffer to 2.8 using orthophosphoric acid. Mix this buffer with methanol in a ratio of 75:25 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3.1.2. Standard Stock Solution Preparation: Accurately weigh and transfer about 25 mg of eberconazole nitrate working standard into a 25 mL volumetric flask. Add about 15 mL of methanol and sonicate to dissolve. Make up the volume with methanol to obtain a stock solution of 1000 µg/mL.

3.1.3. Working Standard Solution Preparation: From the standard stock solution, prepare a working standard solution of a suitable concentration (e.g., 50 µg/mL) by diluting with the mobile phase.

3.1.4. Sample Preparation (for a 1% w/w cream formulation): Accurately weigh a quantity of the cream equivalent to 10 mg of eberconazole nitrate into a 100 mL volumetric flask. Add about 70 mL of methanol and sonicate for 15 minutes to disperse the cream and dissolve the drug. Make up the volume with methanol and mix well. Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[4][5] The drug substance is subjected to various stress conditions to induce degradation.

3.2.1. Acid Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N HCl. Reflux the solution for a specified period (e.g., 2 hours at 80°C). Cool the solution, neutralize with 0.1 N NaOH, and dilute with the mobile phase to a suitable concentration.

3.2.2. Base Hydrolysis: Treat 1 mL of the standard stock solution with 1 mL of 0.1 N NaOH. Reflux the solution for a specified period (e.g., 2 hours at 80°C). Cool the solution, neutralize with 0.1 N HCl, and dilute with the mobile phase to a suitable concentration.

3.2.3. Oxidative Degradation: Treat 1 mL of the standard stock solution with 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 24 hours). Dilute with the mobile phase to a suitable concentration.

3.2.4. Thermal Degradation: Expose the solid drug substance to dry heat (e.g., at 105°C for 24 hours). Prepare a solution of the heat-treated drug in the mobile phase at a suitable concentration.

3.2.5. Photolytic Degradation: Expose the solid drug substance to UV light (e.g., 254 nm for 24 hours) and visible light (e.g., in a photostability chamber). Prepare a solution of the light-exposed drug in the mobile phase at a suitable concentration.

Method Validation

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The key validation parameters are summarized below.

| Validation Parameter | Acceptance Criteria | Typical Results |

| Specificity | The peak for eberconazole nitrate should be pure and well-resolved from degradation products and excipients. | Peak purity index > 0.999. Resolution between eberconazole and the nearest degradation peak > 2.0. |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. | r² = 0.999 over a concentration range of 0.9 - 80 µg/mL. |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision (RSD) | Repeatability (Intra-day): RSD ≤ 2.0% Intermediate Precision (Inter-day): RSD ≤ 2.0% | Intra-day RSD: 1.13% Inter-day RSD: 1.67% |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 0.9 µg/mL |

| Robustness | No significant change in results with small, deliberate variations in method parameters (e.g., flow rate, mobile phase composition, pH). | The method is robust for minor changes in flow rate (±0.1 mL/min) and mobile phase pH (±0.2 units). |

| System Suitability | Tailing factor ≤ 2.0 Theoretical plates > 2000 | Tailing factor: ~1.2 Theoretical plates: > 3000 |

Data Presentation

The following tables summarize the results obtained during the validation of a stability-indicating HPLC method for eberconazole nitrate.

Table 1: System Suitability Parameters

| Parameter | Eberconazole Nitrate Peak | Acceptance Criteria |

| Retention Time (min) | ~8.5 | - |

| Tailing Factor | 1.15 | ≤ 2.0 |

| Theoretical Plates | 4500 | > 2000 |

Table 2: Results of Forced Degradation Studies

| Stress Condition | % Degradation of Eberconazole Nitrate | Observations |

| Acid Hydrolysis (0.1 N HCl, 80°C, 2 hr) | 15.2% | One major degradation peak observed. |

| Base Hydrolysis (0.1 N NaOH, 80°C, 2 hr) | 20.5% | Two major degradation peaks observed. |

| Oxidative (30% H₂O₂, RT, 24 hr) | 12.8% | One major degradation peak observed. |

| Thermal (105°C, 24 hr) | 8.5% | Minor degradation peaks observed. |

| Photolytic (UV light, 24 hr) | 10.2% | One major degradation peak observed. |

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the development and validation of the stability-indicating HPLC method.

Caption: Experimental workflow for method development and validation.

Caption: Logical relationship of a stability-indicating assay.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. akjournals.com [akjournals.com]

- 3. researchgate.net [researchgate.net]

- 4. Validated Stability-indicating High-performance Liquid Chromatographic Method for Estimation of Degradation Behaviour of Eberconazole Nitrate and Mometasone Furoate in Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols for In Vitro Susceptibility Testing of Fungi to Eberconazole Nitrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Eberconazole is a broad-spectrum imidazole antifungal agent that demonstrates potent activity against a wide range of fungi, including dermatophytes and yeasts.[1][2] Its mechanism of action involves the inhibition of ergosterol synthesis, a vital component of the fungal cell membrane, by targeting the enzyme lanosterol 14α-demethylase.[1] This disruption of the cell membrane leads to either fungistatic or fungicidal effects, depending on the concentration of the drug.[1] Accurate and reproducible in vitro susceptibility testing is crucial for understanding the antifungal spectrum of eberconazole, for epidemiological surveillance of resistance, and for preclinical drug development.

This document provides a detailed protocol for determining the in vitro susceptibility of fungi to eberconazole nitrate using the broth microdilution method. This method is based on established protocols from the Clinical and Laboratory Standards Institute (CLSI) and has been successfully applied in various studies to evaluate the efficacy of eberconazole.[3]

Data Presentation

The following tables summarize the in vitro activity of eberconazole nitrate against various fungal species as reported in the literature. The data is presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, MIC₉₀, and geometric mean (GM) MICs, providing a comprehensive overview of its potency.

Table 1: In Vitro Activity of Eberconazole Against Dermatophytes

| Fungal Species | No. of Strains | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | GM MIC (µg/mL) |

| Epidermophyton floccosum | 8 | 0.03 - 0.12 | 0.06 | 0.12 | 0.06 |

| Microsporum canis | 23 | 0.03 - 0.5 | 0.12 | 0.25 | 0.11 |

| Microsporum gypseum | 10 | 0.03 - 0.12 | 0.06 | 0.12 | 0.07 |

| Trichophyton mentagrophytes | 31 | 0.03 - 0.5 | 0.12 | 0.5 | 0.14 |

| Trichophyton rubrum | 65 | 0.03 - 0.5 | 0.12 | 0.25 | 0.12 |

| Trichophyton tonsurans | 15 | 0.03 - 0.25 | 0.06 | 0.25 | 0.09 |

| Trichophyton interdigitale | 13 | 0.06 - 1 | 0.25 | 1 | 0.26 |

| Trichophyton violaceum | 8 | 0.03 - 0.12 | 0.06 | 0.12 | 0.07 |

| Overall | 200 | 0.03 - 2 | - | - | 0.11 |

Table 2: In Vitro Activity of Eberconazole Against Candida Species and Cryptococcus neoformans

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | GM MIC (µg/mL) |

| Candida albicans | 47 | 0.03 - 1 | 0.12 | 0.5 | 0.14 |

| Candida glabrata | 17 | 0.03 - 0.5 | 0.12 | 0.25 | 0.11 |

| Candida krusei | 13 | 0.06 - 0.5 | 0.25 | 0.5 | 0.23 |

| Candida parapsilosis | 14 | 0.03 - 0.25 | 0.06 | 0.12 | 0.06 |

| Candida tropicalis | 17 | 0.03 - 0.5 | 0.12 | 0.5 | 0.13 |

| Cryptococcus neoformans | 34 | 0.03 - 0.5 | 0.12 | 0.25 | 0.16 |

Experimental Protocols

This section outlines the detailed methodology for performing broth microdilution susceptibility testing of fungi to eberconazole nitrate.

Materials

-

Eberconazole nitrate powder (analytical grade)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

Morpholinepropanesulfonic acid (MOPS) buffer

-

Glucose

-

Sterile, flat-bottom 96-well microtiter plates

-

Sterile distilled water

-

Fungal isolates for testing

-

Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA) for fungal culture

-

Spectrophotometer or a McFarland densitometer

-

Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for dermatophytes)

-

Incubator

Preparation of Media and Reagents

-

RPMI 1640 Medium (2X Concentration): Prepare RPMI 1640 powder according to the manufacturer's instructions, but using half the recommended volume of water to achieve a 2X concentration. Buffer the medium with MOPS to a pH of 7.0 at 25°C. For testing yeasts, supplement the medium with glucose to a final concentration of 2%. Filter-sterilize the medium.

-

Eberconazole Stock Solution: Dissolve eberconazole nitrate powder in 100% DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Drug Dilutions: Perform serial dilutions of the eberconazole stock solution in RPMI 1640 medium to prepare working solutions that are twice the final desired concentrations. The final concentrations in the microtiter plate typically range from 0.01 to 16 µg/mL.

Inoculum Preparation

-

Yeast Inoculum:

-

Subculture the yeast isolates on PDA or SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

-

Dilute this suspension 1:1000 in RPMI 1640 medium to obtain a final inoculum concentration of 1-5 x 10³ CFU/mL.

-

-

Dermatophyte Inoculum:

-

Culture dermatophytes on PDA at 28°C for 7-14 days to encourage sporulation.

-

Flood the agar surface with sterile saline containing 0.05% Tween 80 and gently scrape the surface with a sterile loop to release conidia.

-

Transfer the suspension to a sterile tube and allow heavy particles to settle for 5-10 minutes.

-

Adjust the turbidity of the supernatant to achieve a final inoculum concentration of approximately 10⁴ CFU/mL. This can be done by counting with a hemocytometer or by spectrophotometric methods that have been correlated with CFU counts.

-

Broth Microdilution Assay

-

Dispense 100 µL of the 2X eberconazole working solutions into the wells of a 96-well microtiter plate.

-

Add 100 µL of the final fungal inoculum to each well. This will result in the desired final drug concentrations and inoculum density.

-

Include a drug-free well (containing 100 µL of RPMI and 100 µL of inoculum) as a growth control.

-

Include a well with 200 µL of sterile RPMI as a sterility control.

-

Seal the plates or place them in a moist chamber to prevent evaporation.

-

Incubate the plates under the following conditions:

-

Yeasts: 35°C for 24-48 hours.

-

Dermatophytes: 28°C for 7 days.

-

Reading and Interpretation of Results

-

MIC Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of eberconazole that causes a significant inhibition of fungal growth compared to the growth control.

-

For yeasts, the endpoint is typically an 80% reduction in turbidity as determined visually or spectrophotometrically.

-

For dermatophytes, the MIC is often defined as the lowest concentration showing 100% growth inhibition (no visible growth).

-

Mandatory Visualization

The following diagram illustrates the workflow for the in vitro susceptibility testing of fungi to eberconazole nitrate using the broth microdilution method.

Workflow for Eberconazole In Vitro Susceptibility Testing.

References

- 1. Eberconazole - Pharmacological and clinical review - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]

- 2. ejbps.com [ejbps.com]

- 3. In Vitro Susceptibilities of Clinical Yeast Isolates to the New Antifungal Eberconazole Compared with Their Susceptibilities to Clotrimazole and Ketoconazole - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Formulation Development of Eberconazole Nitrate Topical Nanoemulgel

Introduction

Eberconazole nitrate is a broad-spectrum imidazole antifungal agent used in the treatment of dermatophytoses, candidiasis, and pityriasis.[1] Topical delivery of eberconazole is a preferred route for treating localized skin infections, as it minimizes systemic side effects.[2][3] However, its poor aqueous solubility can limit its efficacy. Nanoemulgels are an advanced topical drug delivery system that combines the advantages of nanoemulsions and gels.[4] The nano-sized droplets of the emulsion enhance the penetration of the drug through the stratum corneum, while the gel base provides a sustained release and improves patient compliance.[4] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, characterization, and evaluation of an eberconazole nitrate topical nanoemulgel.

I. Formulation Development

The development of an eberconazole nitrate nanoemulgel involves a systematic approach starting from the selection of appropriate excipients to the optimization of the final formulation.

Excipient Selection

The choice of oil, surfactant, and co-surfactant is critical for the formation of a stable nanoemulsion with the desired drug loading and release characteristics.

1.1.1. Solubility Studies: The solubility of eberconazole nitrate in various oils, surfactants, and co-surfactants must be determined to select the most suitable components. An excess amount of the drug is added to a known volume of the vehicle, and the mixture is agitated until equilibrium is reached. The undissolved drug is then separated, and the concentration of the dissolved drug is quantified using a suitable analytical method like UV-Vis spectrophotometry.

Table 1: Example of Excipients for Eberconazole Nitrate Nanoemulgel Formulation

| Component | Examples | Rationale for Use |